4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-thiazole-5-carboxamide
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Overview
Description
4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and a cyclohexyl group
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including antimicrobial, antifungal, antiviral, and antitumor targets .
Mode of Action
It’s known that thiazole derivatives can interact with their targets in various ways, often leading to inhibition or activation of the target . The exact interaction would depend on the specific structure of the compound and the target it interacts with.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, often related to their antimicrobial, antifungal, antiviral, and antitumor activity . The exact pathways affected would depend on the specific targets of the compound.
Result of Action
Given the potential targets of thiazole derivatives, the effects could include inhibition of microbial growth, induction of cell death in tumor cells, or interference with viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the thiazole ring, followed by the introduction of the pyrazole moiety through cycloaddition reactions. The cyclohexyl group is then attached via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-thiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or catalysts.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-1-yl)benzenesulfonamide: Known for its antileishmanial activity.
1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine: Used in early discovery research for its unique chemical properties.
Uniqueness
4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound in various research fields.
Properties
IUPAC Name |
4-methyl-N-(4-pyrazol-1-ylcyclohexyl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-10-13(20-9-15-10)14(19)17-11-3-5-12(6-4-11)18-8-2-7-16-18/h2,7-9,11-12H,3-6H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMGWHIDMOGBPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC2CCC(CC2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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